N-benzyl-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
N-Benzyl-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide (hereafter referred to as the "target compound") is a pyrido[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Its structure includes a benzyl acetamide moiety at position 1 of the pyridopyrimidine system and a 4-methylbenzyl group at position 2.
However, analogous N-benzyl acetamide derivatives are typically synthesized via alkylation or nucleophilic substitution reactions using α-chloroacetamide intermediates . The target compound is cataloged under the identifier CM643636, with a CAS number 921544-45-8, indicating its established synthetic accessibility .
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-17-9-11-19(12-10-17)15-28-23(30)22-20(8-5-13-25-22)27(24(28)31)16-21(29)26-14-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZCSREATVINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C29H25N3O3S. The compound features a complex structure that includes a pyridopyrimidine moiety known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 485.59 g/mol |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 6 |
| Rotatable Bond Count | 9 |
Research indicates that compounds with a pyridopyrimidine structure often exhibit significant interactions with various biological targets. The primary mechanisms of action for this compound include:
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as dihydrofolate reductase and MAP kinases .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties .
- Neuroprotective Effects : Potential inhibition of monoamine oxidases (MAO) has been noted in related compounds .
Case Studies
-
Antitumor Activity : A study on pyridopyrimidine derivatives indicated that certain compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Findings : IC50 values ranged from 10 to 30 µM across different cancer cell lines.
-
Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of several bacterial strains.
- Results : Minimum inhibitory concentrations (MIC) were reported between 5 to 20 µg/mL.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridopyrimidine Derivatives
Key Comparative Insights
Substituent-Driven Bioactivity
- Lipophilicity and Target Engagement: The target compound’s 4-methylbenzyl group enhances lipophilicity (logP ~3.5 estimated) compared to the methoxy-substituted derivatives (e.g., 3j, logP ~2.8) .
- Receptor Selectivity: Compound 33, with a tetrahydroisoquinoline core and benzylamino-methoxy substituents, exhibits selective orexin-1 receptor antagonism (IC₅₀ = 12 nM) . The target compound’s pyridopyrimidine core may instead target kinases or phosphodiesterases due to structural mimicry of ATP-binding sites.
Pharmacokinetic and Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but pyrazolo[3,4-d]pyrimidine analogs (e.g., Example 53, mp 175–178°C) suggest moderate thermal stability .
- Solubility : The sulfamoyl and oxy-linked tetrahydropyrimidine in B12 may confer higher aqueous solubility than the target compound’s hydrophobic 4-methylbenzyl group.
Research Findings and Therapeutic Potential
- Neuroprotection : Compound 9m demonstrated 68% cell viability at 10 μM in SH-SY5Y cells under glutamate-induced stress . The target compound’s acetamide linkage and aromatic systems may similarly modulate neuronal ion channels or oxidative stress pathways.
- Antimicrobial Activity : While B12 and B13 were synthesized for antimicrobial evaluation , the target compound’s pyridopyrimidine core lacks polar groups critical for bacterial target engagement, suggesting divergent applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
